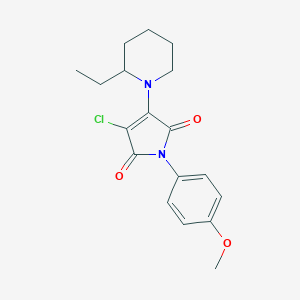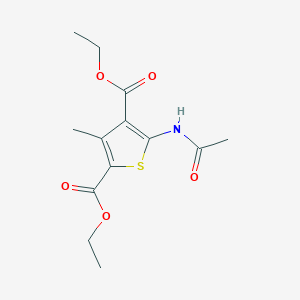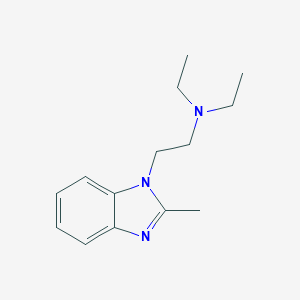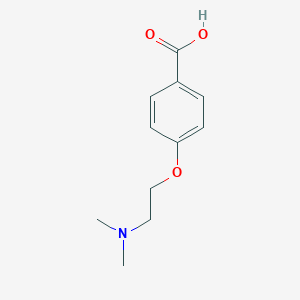
(4-Chlorobenzoyl)pyrrolidine
Descripción general
Descripción
“(4-Chlorobenzoyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The (4-Chlorobenzoyl)pyrrolidine molecule contains a total of 27 bonds. There are 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyrrolidine .Aplicaciones Científicas De Investigación
Biological Effects and Industrial Applications : Pyrrolidines, including derivatives like (4-Chlorobenzoyl)pyrrolidine, exhibit significant biological effects and are used in medicine. They also find applications in the industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Study of Rotational Barriers : Research on N-benzoyl pyrrolidine derivatives, such as N-(4-chlorobenzoyl) pyrrolidine, helps in understanding the barrier of C–N rotation in amides. This has implications for molecular dynamics and interactions in various compounds (Tafazzoli et al., 2008).
Organocatalysis in Chemical Synthesis : Pyrrolidine derivatives are used as organocatalysts for chemical reactions like the asymmetric Michael addition, highlighting their significance in stereoselective synthesis (Miao & Wang, 2008).
Plant Growth Research : Pyrrolidine structures, including (4-Chlorobenzoyl)pyrrolidine derivatives, are utilized in physiological research related to plant growth, offering insights into the regulation of terpenoid metabolism (Grossmann, 1990).
Pharmacological Properties : Pyrrolidine derivatives have a broad spectrum of pharmacological properties, including analgesic and sedative effects, and potential in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).
Synthesis of Medicinal and Agrochemical Compounds : The reaction of chlorinated pyrrolidin-2-ones can produce useful adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Asymmetric Organocatalysts : Hydroxyproline derivatives, including those from the pyrrolidine ring, are used as asymmetric organocatalysts for various organic compound reactions (Zlotin, 2015).
NMR Analysis : Certain pyrrolidine derivatives are used as chiral solvating agents for NMR analysis of chiral compounds (Bailey, O'Hagan, & Tavaslı, 1997).
Natural Product Synthesis : Pyrrolidines are key in synthesizing bioactive natural products and drugs, with novel strategies developed for their efficient synthesis (Li, Ye, & Zhang, 2018).
Anticonvulsant Agents : Aroyl(aminoacyl)pyrroles, including derivatives of pyrrolidine, represent a new class of anticonvulsant agents, indicating the potential of pyrrolidine derivatives in pharmaceutical applications (Carson et al., 1997).
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring and its derivatives, including “(4-Chlorobenzoyl)pyrrolidine”, have shown promise in the field of drug discovery . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles in the future .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with various biological targets . The specific targets can vary depending on the functional groups attached to the pyrrolidine ring.
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can interact with their targets in different ways, often involving the formation of hydrogen bonds . The 4-chlorobenzoyl group could potentially form a hydrogen bond with the target protein, as suggested by a study on a related compound .
Biochemical Pathways
Pyrrolidine-based compounds have been found to influence various biochemical pathways . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence the compound’s pharmacokinetic properties .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities . The exact effects would depend on the compound’s specific targets and mode of action.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine-based compounds .
Propiedades
IUPAC Name |
(4-chlorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDOTKBSNHPPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356110 | |
| Record name | (4-Chlorobenzoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19202-05-2 | |
| Record name | (4-Chlorophenyl)-1-pyrrolidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19202-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorobenzoyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)


![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)



![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)


![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
